Methyl 2-anilino-4,5-dimethoxybenzoate is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. It belongs to the category of benzoate esters and is recognized for its functional groups that contribute to its chemical reactivity and biological activity. The compound is often utilized in medicinal chemistry and organic synthesis due to its structural properties.
Methyl 2-anilino-4,5-dimethoxybenzoate falls under the classification of organic compounds, specifically aromatic esters. Its structure consists of a benzoate moiety with methoxy groups and an aniline substituent, which influences its reactivity and applications in chemical synthesis.
The synthesis of methyl 2-anilino-4,5-dimethoxybenzoate can be achieved through several methods. A common approach involves the following steps:
These methods can yield high purity products, often exceeding 99% .
Methyl 2-anilino-4,5-dimethoxybenzoate features a complex molecular structure characterized by:
The structural representation can be described using SMILES notation: COC(=O)c1cc(OC)c(OC)cc1N
.
The compound appears as a white to light yellow powder or crystalline solid at room temperature. It has a melting point range of approximately 128-133 °C .
Methyl 2-anilino-4,5-dimethoxybenzoate participates in various chemical reactions due to its functional groups:
The mechanisms involved in these reactions typically include transition states that can be analyzed using computational chemistry techniques such as density functional theory (DFT) to predict reaction pathways and energy profiles .
The mechanism of action for methyl 2-anilino-4,5-dimethoxybenzoate primarily relates to its interactions at the molecular level within biological systems. As an aniline derivative:
Studies indicate that compounds with similar structures exhibit significant biological activity, including anti-inflammatory and anticancer properties .
Relevant data include:
Methyl 2-anilino-4,5-dimethoxybenzoate has several applications in scientific research:
Research continues into its efficacy and potential uses in drug development and other fields of chemistry .
The development of Methyl 2-anilino-4,5-dimethoxybenzoate (CAS: 917080-08-1) represents a convergence of synthetic organic chemistry and pharmaceutical innovation. Its emergence can be traced to early 21st-century efforts to optimize quinazoline precursors, specifically within anticancer drug development programs. The compound first gained significance as a key intermediate in the synthesis of Gefitinib—an EGFR tyrosine kinase inhibitor for non-small cell lung cancer—where its unique substitution pattern enabled efficient cyclization [1].
Table 1: Key Milestones in the Compound's Development Timeline
Time Period | Development Milestone | Chemical Significance |
---|---|---|
Early 2000s | Initial synthesis via nitration/reduction pathways | Established scalable route from methyl 3,4-dimethoxybenzoate |
2005-2010 | Optimization of copper-mediated cyclization protocols | Demonstrated role in forming quinazoline core of Gefitinib |
Post-2010 | Structural characterization of intermediates | Confirmed planar configuration via crystallography (e.g., methyl 2-amino-4,5-dimethoxybenzoate) [6] |
2020s | Broader application in alkaloid scaffold synthesis | Adapted for benzo[7,8]indolizinoquinoline derivatives [5] |
The compound’s synthetic pathway was standardized through sequential functionalization: nitration of methyl 3,4-dimethoxybenzoate (yielding 85–92% methyl 2-nitro-4,5-dimethoxybenzoate), followed by reduction (78–88% yield of methyl 2-amino-4,5-dimethoxybenzoate), and ultimately N-arylation with iodobenzene [1]. This methodology addressed historical challenges in regioselectively functionalizing electron-rich benzoic acid derivatives.
Methyl 2-anilino-4,5-dimethoxybenzoate adheres to strict IUPAC conventions that define its molecular architecture:
Common names and abbreviations reflect synthetic roles:
Structural identifiers provide unambiguous characterization:
Related intermediates illustrate naming evolution: Methyl 2-amino-4,5-dimethoxybenzoate (CAS: 26759-46-6) is systematically named methyl 2-amino-4,5-dimethoxybenzoate but historically termed "desmethyl aniline precursor" in manufacturing contexts [2] [6].
Table 2: Nomenclature Comparison for Structurally Related Compounds
Compound | IUPAC Name | Common/Industrial Name | CAS Registry |
---|---|---|---|
C₁₆H₁₇NO₄ | Methyl 2-(phenylamino)-4,5-dimethoxybenzoate | Gefitinib Intermediate A | 917080-08-1 |
C₁₀H₁₃NO₄ | Methyl 2-amino-4,5-dimethoxybenzoate | 2ADMB ester | 26759-46-6 |
C₁₅H₂₄N₂O | 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline | BEAM intermediate | 1035230-24-0 |
This compound’s significance stems from its function as a linchpin in constructing biologically active quinazolines. Its 1,2,4-trisubstituted benzene core undergoes regioselective cyclodehydration to form quinazolin-4(3H)-one—the central pharmacophore in tyrosine kinase inhibitors [1]. Key mechanistic contributions include:
The compound solved fundamental synthetic challenges in quinazoline chemistry:
Quinoline/quinazoline scaffolds are designated "privileged structures" in medicinal chemistry due to their drug-likeness and target versatility [4]. This compound’s synthetic flexibility enabled derivatives like rosettacin analogs—benzo[7,8]indolizinoquinolines with topoisomerase-I inhibition—through N-acyliminium cyclization strategies [5]. Its legacy persists in modern fragment-based drug design, where its core structure serves as a molecular "Lego brick" for complex heterocyclic architectures.
Table 3: Quinazoline Synthesis Pathways Enabled by the Compound
Reaction Stage | Reagents/Conditions | Key Intermediate | Application Target |
---|---|---|---|
Cyclization | Cu(OAc)₂, DMF, 110°C | 7,8-Dimethoxy-3-phenylquinazolin-4(3H)-one | Gefitinib core [1] |
Regioselective demethylation | CH₃SO₃H, 60°C | 7-Hydroxy-8-methoxy derivative | EGFR inhibitors |
π-Cationic cyclization | TFA, CH₂Cl₂, rt | Benzo[7,8]indolizinoquinoline | Topoisomerase-I poisons [5] |
Compounds Mentioned in Article
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3